Lanthionine is a non-proteinogenic amino acid, meaning it is not naturally found in proteins. [] It consists of two alanine residues linked by a thioether bridge at their β-carbon atoms. [] Lanthionine is a natural product, biosynthesized from the condensation of two cysteine molecules. [] It exists as three stereoisomers: meso-lanthionine, L-lanthionine, and D-lanthionine. [, , ]
Lanthionine is classified as a sulfur-containing amino acid. It can be derived from various precursors, including cysteine and dehydroalanine. The compound's unique structure allows it to contribute to the biological activity of several peptides, particularly those with antimicrobial properties . Lanthionine is often studied in the context of its derivatives, which include β-methyllanthionine and other modified forms that enhance its biological functions.
The synthesis of lanthionine has evolved significantly since its discovery. Various methods have been developed to create this compound from different precursors:
Each method presents unique advantages and challenges, particularly concerning yield and stereochemical purity.
Lanthionine features a distinct molecular structure that includes a thioether linkage formed between two sulfur atoms derived from cysteine residues. The general formula for lanthionine can be represented as:
This formula indicates that lanthionine consists of six carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two sulfur atoms. The cyclic nature of lanthionine contributes to its stability and biological activity .
Lanthionine participates in various chemical reactions that are crucial for its functionality:
The mechanism by which lanthionine exerts its biological effects primarily revolves around its incorporation into peptide structures that exhibit antimicrobial properties. The thioether bond enhances the stability of these peptides, allowing them to maintain their structural integrity when interacting with bacterial membranes or other biological targets.
Lanthionine-containing peptides often function by disrupting microbial cell walls or membranes, leading to cell lysis or inhibition of growth. This mechanism is critical for their role as natural antibiotics .
Lanthionine has several scientific applications:
Lanthipeptides originate from genetically encoded precursor peptides ("LanAs") consisting of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide (typically 20-50 residues) acts as a recognition and binding motif for the modifying enzymes but does not undergo modification itself. In contrast, the core peptide contains Ser, Thr, and Cys residues destined for enzymatic transformation into dehydroamino acids and subsequent thioether crosslinks [1] [4]. This ribosomal synthesis strategy allows genetic encoding of peptide sequences while enzymatic modifications generate complex architectures. For example, the food preservative nisin—a prototypical lanthipeptide—is synthesized as a 57-amino acid precursor (pre-nisin) before enzymatic dehydration and cyclization yield its five thioether rings [1] [8]. The leader peptide is proteolytically removed after modification completion, releasing the bioactive mature lanthipeptide [3].
Table 1: Key Components of Lanthipeptide Precursor Peptides
Component | Function | Modification Status | Example Role |
---|---|---|---|
Leader Peptide | Enzyme recognition/binding; allosteric regulation | Unmodified | Guides dehydration/cyclization machinery |
Core Peptide | Site of dehydration and cyclization reactions | Extensively modified | Forms lanthionine/methyllanthionine bridges |
Processing Site | Protease cleavage location | Cleaved post-modification | Releases mature peptide |
Lanthipeptide biosynthesis employs distinct enzymatic systems categorized into four classes (I-IV) based on modification enzymes and genetic architecture.
Class I systems utilize two separate enzymes: LanB dehydratases and LanC cyclases. LanB enzymes activate Ser/Thr residues via ATP-dependent glutamylation using glutamyl-tRNAᴳˡᵘ as a co-substrate, followed by glutamate elimination to generate dehydroalanine (Dha) or dehydrobutyrine (Dhb) [1] [4]. LanC enzymes subsequently catalyze the stereoselective addition of Cys thiols to Dha/Dhb, forming lanthionine (Lan) or methyllanthionine (MeLan) bridges. An unusual split-LanB system was identified in the morphogenetic peptide SapT, where separate proteins (SptBa/SptBb) handle glutamylation and elimination [7].
Class II systems employ bifunctional LanM enzymes housing both dehydration and cyclization domains within a single polypeptide. The N-terminal domain resembles Ser/Thr kinases, while the C-terminal domain shares homology with LanC cyclases [4] [10]. LanMs exhibit broad substrate tolerance, enabling engineering of non-natural lanthipeptides [10].
Class IV systems feature trifunctional LanL enzymes containing three catalytic domains: an N-terminal kinase domain (phosphorylates Ser/Thr), a central phosphoSer/Thr lyase domain (eliminates phosphate to form Dha/Dhb), and a C-terminal LanC-like cyclase domain [4]. This domain organization suggests an evolutionary origin from standalone kinases, lyases, and cyclases.
Table 2: Classification of Lanthionine Biosynthetic Machinery
Class | Key Enzymes | Catalytic Mechanism | Example Peptide | Evolutionary Note |
---|---|---|---|---|
I | LanB (dehydratase); LanC (cyclase) | ATP-dependent glutamylation → elimination → cyclization | Nisin | Split LanB in SapT biosynthesis [7] |
II | LanM (bifunctional) | Kinase-like dehydration → cyclization | Cytolysin S, Haloduracin | High substrate promiscuity |
IV | LanL (trifunctional) | Phosphorylation → phosphate elimination → cyclization | - | Kinase/lyase domains unique to class IV [4] |
The biosynthesis of lanthionine bridges proceeds through a conserved two-step cascade: dehydration followed by cyclization.
Dehydration: Class I LanB enzymes convert Ser/Thr to Dha/Dhb via a two-step β-elimination. First, the LanB glutamyltransferase domain transfers glutamate from tRNAᴳˡᵘ to Ser/Thr side chains, forming an O-ester intermediate. The eliminase domain then excises glutamate, generating Dha/Dhb [1] [4]. Class II LanMs and class IV LanLs employ distinct dehydration strategies: LanMs utilize kinase-like phosphorylation of Ser/Thr followed by lyase-mediated phosphate elimination [10], while LanLs combine kinase and lyase domains for ATP-dependent dehydration [4].
Cyclization: LanC, LanM(C), or LanL(C) domains catalyze Michael-type nucleophilic addition of cysteine thiolates onto Dha/Dhb. This reaction proceeds via anti addition, generating thioether linkages with defined stereochemistry. Structural studies reveal that cyclase domains bind zinc ions to activate Cys thiols and precisely orient the dehydroamino acid for stereocontrolled attack [4] [7]. Cryo-EM structures of cyclase-peptide complexes show extensive substrate envelopment that constrains peptide conformation during ring formation [7] [10].
The leader peptide is indispensable for guiding post-translational modifications. It functions through allosteric activation of modifying enzymes—deletion of the leader abolishes activity, while fusing heterologous leaders redirects enzyme specificity [1] [3] [10]. Biochemical studies demonstrate that leader binding induces conformational changes in enzymes like LanM and LanC, activating their catalytic sites for core peptide modification [6] [10]. For example, the nisin leader peptide binds the dehydratase NisB and cyclase NisC, facilitating efficient modification and export via the transporter NisT [1].
Molecular dynamics simulations reveal that leader peptides stabilize productive enzyme conformations. In the signal recognition particle (SRP), leader binding shifts conformational equilibria toward states optimized for substrate processing [6]. Similarly, the SecM arrest peptide stalls translation via interactions between its C-terminal motif (FXXXXWIXXXXGIRAGP) and the ribosomal exit tunnel, demonstrating how nascent peptide sequences can allosterically regulate biosynthesis machinery [9].
Lanthionine and methyllanthionine bridges exhibit strict stereochemical configurations critical for bioactivity. Historically, Lan residues displayed DL stereochemistry [(2R,6R)-lanthionine], while MeLan exhibited either DL [(2S,3S,6R)] or LL [(2R,3R,6R)] configurations [7] [10]. Remarkably, the SapT lanthipeptide revealed an unprecedented d-allo-l-MeLan stereochemistry [(2S,3R,6R)]—the first observation of this diastereomer in natural lanthipeptides [7].
Stereochemical outcomes are governed by substrate-controlled mechanisms rather than enzyme alone. Studies on CylLS (cytolysin S) demonstrated that its Dhb-Dhb-Xxx-Xxx-Cys motif directs LL-MeLan formation regardless of the LanM enzyme used (CylM, HalM2, LtnM2, or ProcM) [10]. Mutating the second Dhb to Ala (Dhb-Dhb→Dhb-Ala) inverted stereoselectivity to DL-MeLan, proving that the substrate sequence dictates face selectivity during Michael addition [10]. Quantum mechanical calculations corroborate that peptide backbone conformation intrinsically favors Re-face or Si-face attack depending on local sequence constraints [10].
Table 3: Stereochemical Configurations in Lanthionine Bridges
Crosslink Type | Configuration | Designation | Sequence Motif Influence | Example Lanthipeptide |
---|---|---|---|---|
Lanthionine (Lan) | (2R,6R) | DL-Lan | Not sequence-dependent | Nisin, Epidermin |
Methyllanthionine (MeLan) | (2S,3S,6R) | DL-MeLan | Canonical (Thr-derived) | Nisin Ring A |
(2R,3R,6R) | LL-MeLan | Dhb-Dhb-X-X-Cys motif [10] | Cytolysin S Ring A | |
(2S,3R,6R) | d-allo-l-MeLan | Unique dehydratase (split LanB) [7] | SapT |
Concluding Remarks
The biosynthesis of lanthionine epitomizes nature's precision in generating architecturally complex peptides from genetically encoded templates. Class-specific enzymes orchestrate ATP-dependent dehydration and stereocontrolled cyclization, guided by leader peptide-mediated allosteric regulation. Crucially, the substrate sequence—particularly around modification sites—exerts profound influence over stereochemical outcomes, enabling diverse ring topologies from conserved enzymatic mechanisms. Advances in understanding these pathways illuminate fundamental enzymology and create avenues for engineering lanthipeptides with tailored structures and functions.
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